molecular formula C13H8Cl2FNO5S B13345880 p-toluenesulfonyl fluoride, 2-chloro-|A-(2-chloro-4-nitrophenoxy)- CAS No. 30936-58-4

p-toluenesulfonyl fluoride, 2-chloro-|A-(2-chloro-4-nitrophenoxy)-

Cat. No.: B13345880
CAS No.: 30936-58-4
M. Wt: 380.2 g/mol
InChI Key: MCVNVDAIQPIQMV-UHFFFAOYSA-N
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Description

p-Toluenesulfonyl fluoride, 2-chloro-|A-(2-chloro-4-nitrophenoxy)-: is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. It is a sulfonyl fluoride derivative, which makes it a valuable reagent in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-toluenesulfonyl fluoride, 2-chloro-|A-(2-chloro-4-nitrophenoxy)- typically involves the reaction of p-toluenesulfonyl chloride with fluoride sources under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the substitution of the chloride group with a fluoride group. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction conditions are carefully monitored to maintain consistency and quality of the product .

Chemical Reactions Analysis

Types of Reactions: p-Toluenesulfonyl fluoride, 2-chloro-|A-(2-chloro-4-nitrophenoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives, while oxidation can produce sulfonic acids .

Scientific Research Applications

Chemistry: In chemistry, p-toluenesulfonyl fluoride, 2-chloro-|A-(2-chloro-4-nitrophenoxy)- is used as a reagent for the synthesis of various organic compounds. It is particularly valuable in the preparation of sulfonamides, sulfones, and other sulfonyl-containing compounds .

Biology: In biological research, this compound is used as a protease inhibitor. It helps in the study of enzyme mechanisms and the development of enzyme inhibitors for therapeutic purposes .

Medicine: It acts as a peroxygen bleach activator, which can be useful in various therapeutic contexts .

Industry: Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its reactivity and versatility make it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of p-toluenesulfonyl fluoride, 2-chloro-|A-(2-chloro-4-nitrophenoxy)- involves its ability to act as an electrophile in chemical reactions. It can react with nucleophiles, leading to the formation of covalent bonds with target molecules. In biological systems, it inhibits proteases by forming covalent bonds with the active site serine residues, thereby blocking the enzyme’s activity .

Comparison with Similar Compounds

Uniqueness: p-Toluenesulfonyl fluoride, 2-chloro-|A-(2-chloro-4-nitrophenoxy)- is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. Its ability to act as a protease inhibitor and its applications in various fields make it a valuable compound for research and industrial purposes .

Properties

CAS No.

30936-58-4

Molecular Formula

C13H8Cl2FNO5S

Molecular Weight

380.2 g/mol

IUPAC Name

2-chloro-4-[(2-chloro-4-nitrophenoxy)methyl]benzenesulfonyl fluoride

InChI

InChI=1S/C13H8Cl2FNO5S/c14-10-6-9(17(18)19)2-3-12(10)22-7-8-1-4-13(11(15)5-8)23(16,20)21/h1-6H,7H2

InChI Key

MCVNVDAIQPIQMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1COC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl)S(=O)(=O)F

Origin of Product

United States

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